REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH:3]([O:6][N:7]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:2]1.NN.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([S:28](Cl)(=[O:30])=[O:29])=[CH:24][CH:23]=1.C(N(C(C)C)CC)(C)C>C1COCC1>[O:1]1[CH2:5][CH2:4][CH:3]([O:6][NH:7][S:28]([C:25]2[CH:24]=[CH:23][C:22]([O:21][CH3:20])=[CH:27][CH:26]=2)(=[O:30])=[O:29])[CH2:2]1
|
Name
|
|
Quantity
|
357 mg
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)ON1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
0.053 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
immediately formed a white suspension
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered directly into a flask
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
The resulting solid was partitioned between ethyl acetate and 1N HCl
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The crude product was concentrated to a white solid
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (1:1 hexanes/ethyl acetate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the residual phthalimide-hydrazine biproduct
|
Type
|
CUSTOM
|
Details
|
The filtrate was then crystallized
|
Type
|
ADDITION
|
Details
|
by adding hexanes providing 203 mg (48%) white crystals
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O1CC(CC1)ONS(=O)(=O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |